molecular formula C12H21NO5 B1457561 2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid CAS No. 1367774-02-4

2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid

Cat. No.: B1457561
CAS No.: 1367774-02-4
M. Wt: 259.3 g/mol
InChI Key: YMXWYGOCCMEURX-UHFFFAOYSA-N
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Description

2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid is a sophisticated piperidine-based building block designed for advanced organic synthesis and drug discovery research. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen, a key feature that allows for selective reaction at other molecular sites during multi-step synthetic sequences. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or HCl, to reveal the free amine . The simultaneous presence of a hydroxyl group and an acetic acid moiety on the piperidine ring makes this molecule a highly versatile synthetic intermediate. The polar, functionalized structure contributes to the molecular complexity and can influence the physicochemical properties of resulting compounds, which is particularly valuable in medicinal chemistry for tuning parameters like solubility. This compound is primarily used in the synthesis of complex molecules, including potential pharmaceutical candidates. Piperidine derivatives are common scaffolds in active pharmaceutical ingredients (APIs) targeting the central nervous system and other therapeutic areas . As with all reagents of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-4-5-12(17,8-13)7-9(14)15/h17H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXWYGOCCMEURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid (CAS No. 1367774-02-4) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.30 g/mol
  • Purity : Research use only, with specific storage requirements (sealed in dry conditions at 2-8°C) .

The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring and the tert-butoxycarbonyl group. These components may influence various biochemical pathways, including those related to cell cycle regulation and apoptosis.

Potential Mechanisms:

  • Inhibition of Cell Proliferation : The compound may inhibit cell proliferation by affecting the spindle assembly checkpoint, similar to other piperidine derivatives that have shown antiproliferative effects in tumor cells .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inducing apoptosis and inhibiting tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cancer cell growth
Apoptosis InductionInduces programmed cell death
Cell Cycle RegulationAffects mitotic checkpoint

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of similar piperidine derivatives in various cancer cell lines, demonstrating significant reductions in viability and increased apoptosis rates. The results indicated potential for further development as anticancer agents .
  • Mechanistic Insights : Research on related compounds has elucidated mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis

A comparative analysis of similar compounds reveals that structural variations significantly impact biological activity. For instance, modifications to the piperidine ring or functional groups can enhance or diminish antiproliferative effects.

Table 2: Comparison of Similar Compounds

Compound NameCAS No.Antiproliferative ActivityNotes
1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid1260876-51-4ModerateRelated structural analog
2-(1-(tert-Butoxy)carbonyl)-3-hydroxypiperidin-3-yl)acetic acid1367774-02-4HighFocus of this study
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid1095010-48-2LowLess effective

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.3 g/mol
  • Appearance : Typically presented as a white to off-white solid.

The compound's structure allows for potential modifications that can lead to derivatives with varying biological activities. The presence of the hydroxypiperidine moiety is particularly significant for its interaction with biological systems.

Medicinal Chemistry

2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid is primarily utilized in medicinal chemistry for the synthesis of bioactive compounds. Its hydroxypiperidine structure is a common motif in pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.

Case Study : Research has indicated that derivatives of hydroxypiperidine exhibit significant activity against various targets, making them valuable in drug discovery programs. For instance, modifications to the hydroxypiperidine ring can enhance binding affinity to opioid receptors, which are crucial for pain management therapies.

Material Science

In material science, this compound can be used as a building block for polymers and other materials due to its functional groups that can participate in cross-linking reactions.

Application Example : Research has explored its use in developing biodegradable polymers that could be applied in drug delivery systems or tissue engineering scaffolds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogous derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features pKa (Predicted) LogP (Estimated)
2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid (Target) Not Provided C12H21NO5 259.30 Piperidine, 3-OH, Boc, acetic acid ~4.6 ~1.2
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid 1373503-54-8 C12H19F2NO4 279.28 Piperidine, 3,3-diF, Boc, acetic acid ~3.8 ~2.1
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C17H23NO4 305.37 Piperidine, 4-Ph, Boc, carboxylic acid ~4.9 ~2.8
2-[(3S)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]acetic acid 941289-27-6 C12H21NO4 243.30 Piperidine, Boc, acetic acid (no 3-OH) ~4.65 ~1.5
2-({1-[(tert-Butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid 2613381-45-4 C16H20NO5 307.30 Azetidine, 3-Ph-O-, Boc, acetic acid ~4.2 ~2.3

Key Observations :

  • Hydroxyl vs. Fluorine’s electron-withdrawing effect may also enhance metabolic stability.
  • Aromatic vs. Aliphatic Substituents : The phenyl group in the (3S,4R)-configured compound significantly increases molecular weight and hydrophobicity, which could enhance target binding via π-π interactions but reduce aqueous solubility.
Hydrogen-Bonding Capacity

The 3-hydroxyl group in the target compound enables hydrogen-bond donor interactions, making it suitable for targets requiring polar interactions (e.g., kinases, proteases). In contrast, the difluoro analog lacks this capability but may exhibit improved passive diffusion.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key steps:

  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent transformations.
  • Introduction of the hydroxyl group at the 3-position of the piperidine ring.
  • Attachment or formation of the acetic acid side chain at the 3-position.

These steps are carried out in sequence or combined depending on the starting materials and reagents used.

Detailed Preparation Methods

Protection of Piperidine Nitrogen

The Boc protection is commonly achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically performed in an organic solvent like methylene chloride or ethyl acetate at temperatures ranging from 10 to 40 °C.

  • Example: 3,3-dimethoxy-azetidine is reacted with di-tert-butyl dicarbonate and triethylamine in methylene chloride, stirred for 3 to 4 hours at 10-40 °C to yield 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine with a high yield (~91%).

Introduction of Hydroxyl Group

Hydroxylation at the 3-position can be achieved through oxidation or selective substitution reactions. For piperidine derivatives, hydroxylation often involves oxidation of a precursor azetidine or piperidine ring or direct substitution on a protected intermediate.

  • Traditional oxidation methods involve the use of oxidants such as DMSO in combination with triethylamine and ethanedioyl chloride to convert hydroxyl groups to ketones or vice versa.

Formation of the Acetic Acid Moiety

The acetic acid side chain is introduced by alkylation or substitution reactions on the piperidine ring, often using haloacetic acid derivatives or through ring-opening reactions.

  • For example, 3-hydroxyazetidine derivatives can be reacted with ethanedioyl chloride and other reagents to install the acetic acid functionality.

Representative Example from Patent Literature

A notable preparation route described in Chinese patent CN111362852A includes the following:

Step Reagents & Conditions Description Yield
1 3,3-dimethoxy-azetidine, di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40 °C, 3-4 h Boc protection of azetidine nitrogen 91%
2 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, 10% aqueous citric acid, ethyl acetate, 20-40 °C, 3-4 h Hydrolysis to form 1-tert-butoxycarbonyl-3-azetidinone 85.4%
3 Crystallization from hexane at 5-10 °C Purification step -

This method emphasizes mild reaction conditions and environmentally considerate solvents compared to older methods using dioxane and DMSO.

Analysis of Preparation Methods

Aspect Traditional Oxidation Route Boc Protection & Hydrolysis Route
Starting Material Hydroxyazetidine derivatives 3,3-dimethoxy-azetidine
Key Reagents DMSO, ethanedioyl chloride, triethylamine Di-tert-butyl dicarbonate, triethylamine, citric acid
Solvents Dioxane, dichloromethane Methylene chloride, ethyl acetate, hexane
Reaction Time ~15 hours 3-4 hours per step
Yield Moderate, impurity prone High (85-91%)
Environmental Impact Less green (DMSO, dioxane) More environmentally friendly solvents
Purification Crystallization from hexane Crystallization from hexane

The Boc protection and hydrolysis route offers improved yields and greener chemistry, making it preferable for industrial synthesis.

Research Findings and Considerations

  • The Boc group provides effective protection of the nitrogen during oxidation and substitution steps, preventing side reactions and improving product purity.
  • The choice of solvent and reaction temperature critically influences yield and impurity profiles.
  • Crystallization from hexane at low temperatures (5-10 °C) is an efficient purification method, enhancing product isolation.
  • The multi-step synthesis allows for structural flexibility, enabling the introduction of diverse functional groups for pharmaceutical intermediates.

Summary Table of Preparation Conditions

Step Reaction Reagents Solvent Temperature Time Yield (%) Notes
1 Boc Protection Di-tert-butyl dicarbonate, triethylamine Methylene chloride 10-40 °C 3-4 h ~91 Stirring, dropwise addition
2 Hydrolysis to Azetidinone 10% aqueous citric acid Ethyl acetate 20-40 °C 3-4 h ~85 pH adjustment post-reaction
3 Crystallization Hexane - 5-10 °C 1-2 h - Purification

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid

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